4-[(4-Bromophenoxy)methyl]piperidine hydrochloride
Overview
Description
4-[(4-Bromophenoxy)methyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C12H17BrClNO and its molecular weight is 306.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Radiolabeled Probes for σ-1 Receptors
Halogenated 4-(phenoxymethyl)piperidines, including compounds related to "4-[(4-Bromophenoxy)methyl]piperidine hydrochloride", have been synthesized as potential δ receptor ligands. Their affinity and selectivity for σ-1 and σ-2 receptors were evaluated through in vitro binding assays. One such compound, labeled with 123I, demonstrated high uptake and retention in rat brain and organs, suggesting its utility in in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).
Bioactivities of Halogen Bearing Phenolic Chalcones
Research on phenolic bis Mannich bases, which share structural features with "this compound", focused on their cytotoxic and carbonic anhydrase enzyme inhibitory effects. These compounds demonstrated potential as lead molecules for anticancer drug development, highlighting the versatility of halogenated phenolic structures in medicinal chemistry (Yamali et al., 2016).
Antiseptics from Inert Surfaces
A novel material incorporating quaternary ammonium compounds, related in function to "this compound", was developed to combat bacterial colonization on medical devices. This material demonstrated effective slow release of disinfectants, offering a new approach to developing antimicrobial surfaces (McCubbin et al., 2006).
Opiate Activity Probes
The search for opiate analgesics with improved properties led to the synthesis of novel 1'-methylxanthene-9-spiro-4'-piperidines. Introduction of hydroxyl groups into the piperidine nucleus, resembling "this compound", produced potent mu-opiate agonists, showing the importance of structural modifications in enhancing biological activity (Galt et al., 1989).
Neuroprotective Agents
Compounds structurally related to "this compound" were identified as potent and selective N-methyl-D-aspartate (NMDA) antagonists, offering promising leads for neuroprotective agents. Such compounds protected neurons from glutamate toxicity, emphasizing the therapeutic potential of piperidine derivatives in neurodegenerative diseases (Chenard et al., 1995).
Properties
IUPAC Name |
4-[(4-bromophenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNYILKFGLORQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=C(C=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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